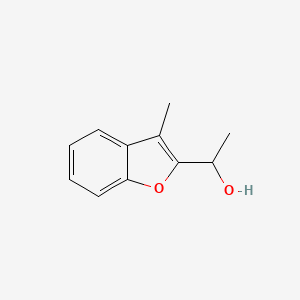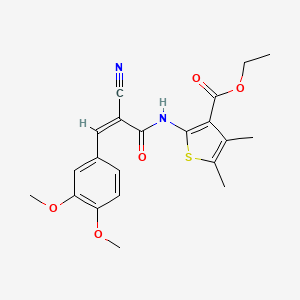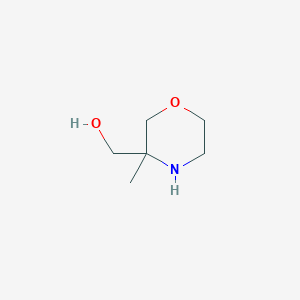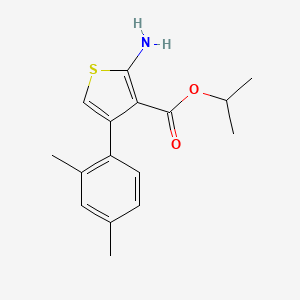
diphenylmethanone N-(8-quinolinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethanone N-(8-quinolinyl)hydrazone is a chemical compound with the molecular formula C22H17N3 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of hydrazones, which includes diphenylmethanone N-(8-quinolinyl)hydrazone, can be achieved by combining suitable aldehydes with hydrazides . Various methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The molecular structure of diphenylmethanone N-(8-quinolinyl)hydrazone can be determined using various spectroscopic techniques . These techniques can provide information about the compound’s molecular weight, density, and other physical properties .Chemical Reactions Analysis
The chemical reactions involving diphenylmethanone N-(8-quinolinyl)hydrazone can be analyzed using various techniques . These techniques can provide insights into the compound’s reactivity, stability, and other chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of diphenylmethanone N-(8-quinolinyl)hydrazone can be analyzed using various techniques . These techniques can provide information about the compound’s melting point, boiling point, density, and other properties .Applications De Recherche Scientifique
Synthetic Chemistry Methodologies
Research has demonstrated the utility of related compounds in synthetic chemistry, particularly in the synthesis of complex heterocyclic compounds. For example, derivatives of diphenylmethanone N-(8-quinolinyl)hydrazone have been used in the formation of pyrazolo[3,4-b]quinolines through condensation reactions, highlighting their role in constructing pharmacologically relevant scaffolds (Kumara et al., 2016). Additionally, the synthesis of pyrazino-fused carbazoles from quinolines showcases the versatility of these compounds in accessing diverse heterocyclic architectures, which could be pivotal in drug discovery and material science (Lassagne et al., 2018).
Structural Analysis
Structural analysis of these compounds provides insights into their molecular configurations and the potential for further chemical modifications. For instance, the crystal structure analysis of 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione 1-[2-(quinolin-8-yl)hydrazone] has contributed to the understanding of its structural features and potential reactivity patterns (Kachi‐Terajima et al., 2022).
Biological Activity Evaluation
Several studies have explored the biological activities of diphenylmethanone N-(8-quinolinyl)hydrazone derivatives, particularly their potential as anticancer agents. For example, derivatives have been evaluated for their antitumor activity, with some compounds displaying promising results against various cancer cell lines (El‐Helw & Hashem, 2020). This highlights the potential therapeutic applications of these compounds in oncology.
Material Science
In material science, the complexation reactions of related hydrazones with metals have been studied for the development of sensitive and selective methods for the determination of trace metals, demonstrating the utility of these compounds in analytical chemistry and environmental monitoring (Ishii et al., 1991).
Orientations Futures
The future directions for research on diphenylmethanone N-(8-quinolinyl)hydrazone and similar compounds could involve further exploration of their biological activities . This could include studies on their potential as therapeutic agents, as well as investigations into their physical and chemical properties .
Propriétés
IUPAC Name |
N-(benzhydrylideneamino)quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)25-24-20-15-7-13-19-14-8-16-23-22(19)20/h1-16,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOHDFZEUNZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diphenylmethanone N-(8-quinolinyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)




![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)


![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)